molecular formula C24H18N2O6 B11647818 3-{5-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid

3-{5-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid

Cat. No.: B11647818
M. Wt: 430.4 g/mol
InChI Key: APGHUSHARVDNKF-MOSHPQCFSA-N
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Description

3-(5-{[(4Z)-1-[4-(METHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety, a furan ring, and a pyrazole derivative

Preparation Methods

The synthesis of 3-(5-{[(4Z)-1-[4-(METHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole derivative: This step involves the reaction of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through cyclization reactions involving furfural or its derivatives.

    Coupling reactions: The final step involves coupling the pyrazole-furan intermediate with benzoic acid derivatives using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-(5-{[(4Z)-1-[4-(METHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

3-(5-{[(4Z)-1-[4-(METHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways in biological systems.

Mechanism of Action

The mechanism of action of 3-(5-{[(4Z)-1-[4-(METHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes, such as inflammation or cell proliferation.

Comparison with Similar Compounds

Similar compounds to 3-(5-{[(4Z)-1-[4-(METHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID include:

Properties

Molecular Formula

C24H18N2O6

Molecular Weight

430.4 g/mol

IUPAC Name

3-[5-[(Z)-[1-(4-methoxycarbonylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C24H18N2O6/c1-14-20(22(27)26(25-14)18-8-6-15(7-9-18)24(30)31-2)13-19-10-11-21(32-19)16-4-3-5-17(12-16)23(28)29/h3-13H,1-2H3,(H,28,29)/b20-13-

InChI Key

APGHUSHARVDNKF-MOSHPQCFSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)C4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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